molecular formula C13H12N4OS B2853860 N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207022-68-1

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2853860
CAS No.: 1207022-68-1
M. Wt: 272.33
InChI Key: KHJWANBEMFGDAL-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound under reflux conditions.

    Coupling of the Benzothiazole and Pyrazole Rings: The final step involves the coupling of the benzothiazole and pyrazole rings through an acetamide linkage. This can be achieved by reacting the 2-methylbenzothiazole derivative with 1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of benzothiazole and pyrazole rings, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-15-11-7-10(3-4-12(11)19-9)16-13(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJWANBEMFGDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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